REACTION_CXSMILES
|
[CH2:1]([O:3][P:4](Cl)(=[O:8])[O:5][CH2:6][CH3:7])[CH3:2].[N-:10]=[N+:11]=[N-:12].[Na+]>C(#N)C>[P:4]([N:10]=[N+:11]=[N-:12])([O:5][CH2:6][CH3:7])([O:3][CH2:1][CH3:2])=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
5.13 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)(=O)Cl
|
Name
|
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
The slurry was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
purified by distillation from calcium hydride under a nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered by gravity
|
Type
|
CUSTOM
|
Details
|
to remove the solid precipitate
|
Type
|
DISTILLATION
|
Details
|
The acetonitrile solvent was distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
The sample was isolated by vacuum distillation
|
Name
|
|
Type
|
|
Smiles
|
P(=O)(OCC)(OCC)N=[N+]=[N-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |